スチリルエチルトリメトキシシラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of poly(styrene-co-styrylethyltrimethoxysilane) (P(ST-STMS))-silica hybrid materials is achieved through acid-catalyzed sol-gel reactions with tetraethyl orthosilicate, presenting a novel method for creating ion exchange materials (Wei et al., 1997). Additionally, the synthesis and characterization of hexadecyltrimethoxysilane through α-hexadecene and trimethoxysilane via hydrosilylation using Pt-catalysis demonstrates the versatility of trimethoxysilane-based compounds in material science (Jian-yue, 2010).

Molecular Structure Analysis While specific studies on the molecular structure analysis of styrylethyltrimethoxysilane itself were not directly found, research on similar compounds like 3-glycidyloxypropyltrimethoxysilane provides insight into the complex reactions these molecules can undergo, including hydrolysis and condensation, which are critical for understanding their behavior in various chemical environments (Hsu & Huang, 1996).

Chemical Reactions and Properties The reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution, studied via multinuclear magnetic resonance and light scattering techniques, reveal the fast hydrolysis and condensation favoring the formation of open hybrid silica cages, demonstrating the reactivity and potential applications of trimethoxysilane derivatives in creating novel materials (Innocenzi et al., 2009).

Physical Properties Analysis The study of core−shell nanoparticles synthesized by emulsion polymerization of styrene and subsequent addition of γ-methacryloyloxypropyltrimethoxysilane illustrates the complex interplay of copolymerization and hydrolysis−condensation reactions that influence the physical properties of these materials, highlighting the intricate physical characteristics of trimethoxysilane-based polymers (Ni et al., 2005).

Chemical Properties Analysis The synthesis of sulfonated polystyrene-silica hybrid materials through the sulfonation of P(ST-STMS)-silica highlights the chemical versatility and potential for creating materials with specific properties, such as cation exchange capacities, which are essential for various industrial applications (Wei et al., 1997).

科学的研究の応用

レジンとシリカコーティングチタン間の接着促進

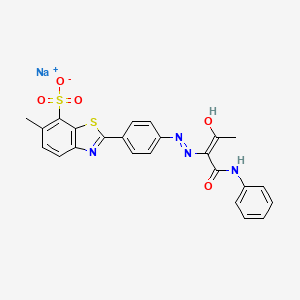

“スチリルエチルトリメトキシシラン”は、歯科分野における接着促進剤として使用されてきました {svg_1}. これは、レジンとシリカコーティングチタン間の接着を促進するために使用されます。 シランモノマーは、1%(v / v)のプライマーとして調製され、また、0.5%(v / v)の架橋シランである1,2-(トリエトキシビスシリル)エタンと、脱イオン水中のエタノールの95:5溶液に混合されます {svg_2}.

臨床歯科における用途

シリカとシランカップリング剤は、臨床歯科においていくつかの用途があります {svg_3}. 金属製の修復物、例えば、下部構造、クラウン、ブリッジは、ベニアリングまたはセメンテーション前にシリカコーティングされ、シラン処理されます {svg_4}. “スチリルエチルトリメトキシシラン”はこのプロセスで使用されるシランカップリング剤の1つです {svg_5}.

シリカベースのナノ粒子での使用

官能化されたシリカナノ粒子(SiO2 NPs)は、有望な独特で汎用性があり、特権的な物理化学的特性を持つため、大きな注目を集めています {svg_6}. “スチリルエチルトリメトキシシラン”は、これらのナノ粒子の製造に潜在的に使用できます {svg_7}.

高度な触媒作用

シリカベースのナノ粒子、特に“スチリルエチルトリメトキシシラン”で官能化されたものは、高度な触媒作用に使用できます {svg_8}. これらのナノ粒子の表面改質は、それらの触媒特性に大きく影響を与える可能性があります {svg_9}.

薬物送達

シリカベースのナノ粒子も、薬物送達システムに使用できます {svg_10}. これらのナノ粒子の表面改質、特に“スチリルエチルトリメトキシシラン”を用いることで、それらの薬物送達能力に影響を与えることができます {svg_11}.

生体医用アプリケーション

シリカベースのナノ粒子は、さまざまな生体医用アプリケーションを持っています {svg_12}. これらのナノ粒子、特に“スチリルエチルトリメトキシシラン”で官能化されたものは、イメージング、診断、治療に使用できます {svg_13}.

Safety and Hazards

将来の方向性

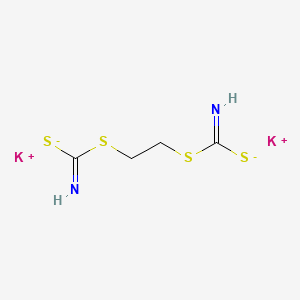

The inverse vulcanization of Styrylethyltrimethoxysilane has been explored for the production of high sulfur content polysilanes . These materials have potential applications in areas such as heavy metal capture, electrochemistry, and antimicrobials . The development of mechanochemical synthesis as an alternative route for inverse vulcanization offers potential advantages including mild conditions, short reaction time, high atom economy, and a broader monomer range .

作用機序

Target of Action

Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .

Mode of Action

The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .

Biochemical Pathways

The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .

Pharmacokinetics

The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .

Result of Action

The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .

Action Environment

The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis of styrylethyltrimethoxysilane can be achieved through a Grignard reaction followed by a hydrosilylation reaction.", "Starting Materials": [ "Bromobenzene", "Mg", "Ethyl vinyl ether", "Trimethoxysilane", "Diethyl ether", "Tetrahydrofuran", "Sodium chloride", "Sodium sulfate" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting bromobenzene with magnesium in diethyl ether", "Step 2: Addition of ethyl vinyl ether to the reaction mixture to form styrene", "Step 3: Addition of trimethoxysilane to the reaction mixture to form styrylethyltrimethoxysilane through hydrosilylation reaction", "Step 4: Workup of the reaction mixture by adding water, sodium chloride, and sodium sulfate to remove impurities", "Step 5: Purification of the product through distillation or column chromatography" ] } | |

CAS番号 |

134000-44-5 |

分子式 |

C13H20O3Si |

分子量 |

252.38 |

製品の起源 |

United States |

Q & A

Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?

A: Styrylethyltrimethoxysilane acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.

Q2: What is the structural characterization of Styrylethyltrimethoxysilane?

A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol

Q3: What is the material compatibility and stability of Styrylethyltrimethoxysilane?

A: Styrylethyltrimethoxysilane exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.

Q4: Can Styrylethyltrimethoxysilane be used in the synthesis of mesoporous materials?

A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing styrylethyltrimethoxysilane []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.

Q5: How does the choice of Styrylethyltrimethoxysilane as a silane coupling agent impact the properties of dental resin composites?

A: Studies comparing different silane coupling agents, including Styrylethyltrimethoxysilane, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, Styrylethyltrimethoxysilane, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.

Q6: Are there environmental concerns related to Styrylethyltrimethoxysilane?

A: While Styrylethyltrimethoxysilane offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol](/img/structure/B1148282.png)

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)